molecular formula C12H13N3O4 B1339964 Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate CAS No. 914223-27-1

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

Cat. No.: B1339964
CAS No.: 914223-27-1
M. Wt: 263.25 g/mol
InChI Key: BQWLVUZTOGLWIG-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate is a high-value chemical building block in organic synthesis and medicinal chemistry research. Its primary research utility stems from its role as a precursor to 1-(5-nitropyridin-2-yl)-3-oxidopyridinium betaines, which are pivotal intermediates in oxidopyridinium cycloaddition chemistry . These cycloadditions are a powerful methodology for the streamlined construction of complex, saturated nitrogen heterocycles and bridged bicyclic frameworks, such as the tropane skeleton, which are privileged structures in the development of bioactive molecules . The electron-withdrawing 5-nitro group on the pyridine ring significantly enhances the reactivity and dictates the regioselectivity of these cycloadditions, enabling reactions with various dipolarophiles like acrylonitrile, styrene, and maleates to produce diverse heterocyclic scaffolds . This compound is exclusively for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWLVUZTOGLWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559595
Record name tert-Butyl cyano(5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914223-27-1
Record name tert-Butyl cyano(5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The most common and well-documented synthetic route to this compound involves a Knoevenagel condensation between tert-butyl cyanoacetate and 5-nitropyridine-2-carbaldehyde. This reaction is catalyzed by bases such as sodium hydride or potassium carbonate in polar aprotic solvents.

Key Reaction Parameters:

Parameter Details
Reactants tert-butyl cyanoacetate, 5-nitropyridine-2-carbaldehyde
Base Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature Room temperature to mild heating (40–60°C)
Reaction Time 6–12 hours
Purification Recrystallization from ethanol or silica gel column chromatography (ethyl acetate/hexane)
Product Form Yellow crystalline powder

Mechanistic Notes:

  • The base deprotonates the methylene group of tert-butyl cyanoacetate, generating a nucleophilic carbanion.
  • This carbanion attacks the aldehyde carbon of 5-nitropyridine-2-carbaldehyde, followed by elimination of water to form the α,β-unsaturated ester product.
  • Strict anhydrous conditions and stoichiometric control are critical for reproducibility and yield optimization.

Nucleophilic Substitution on Nitro-Substituted Pyridines

An alternative approach involves nucleophilic substitution on halogenated nitropyridines (e.g., 2-chloro-5-nitropyridine) with tert-butyl cyanoacetate under basic conditions. This method is less common but has been reported in related nitropyridine derivatives synthesis.

Reaction Conditions:

Parameter Details
Reactants 2-chloro-5-nitropyridine, tert-butyl cyanoacetate
Base Potassium carbonate (K₂CO₃) or similar bases
Solvent Anhydrous dichloromethane (CH₂Cl₂) or DMF
Temperature Room temperature to mild heating (25–50°C)
Reaction Time Several hours (typically 6–12 h)
Purification Column chromatography or recrystallization

This method requires excess base and cyanoacetate to drive the substitution to completion. Reaction temperature is critical; too low leads to sluggish reaction, too high causes byproduct formation and reduced yield.

Industrial Scale Considerations

Industrial synthesis is generally a scale-up of the laboratory Knoevenagel condensation method, with optimization of reaction time, temperature, and reagent ratios to maximize yield and purity. Purification often involves recrystallization or chromatographic techniques adapted for large scale.

Research Findings and Optimization

Reaction Yield and Time

  • Reaction times between 6 and 12 hours at mild heating (40–60°C) provide optimal yields.
  • Stirring times of 1 to 10 hours are reported for similar pyridine derivatives, with 3 to 8 hours preferred for complete conversion.
  • Excess base and cyanoacetate (1.5 to 2 equivalents) improve reaction completion and yield.

Solvent Effects

  • Polar aprotic solvents such as DMF and THF enhance solubility of reactants and facilitate the base-catalyzed condensation.
  • Anhydrous conditions are essential to prevent hydrolysis and side reactions.

Purification Techniques

  • Recrystallization from ethanol yields pure yellow crystalline product.
  • Silica gel column chromatography using ethyl acetate/hexane mixtures is effective for isolating the product from impurities.

Structural Confirmation

  • Characterization by NMR (¹H and ¹³C), FT-IR (notably C≡N stretch near 2200 cm⁻¹), and single-crystal X-ray diffraction confirms the structure.
  • HPLC is used to monitor reaction progress and purity.

Summary Table of Preparation Methods

Method Reactants Base Solvent Temp (°C) Time (h) Yield (%) Notes
Knoevenagel Condensation tert-butyl cyanoacetate + 5-nitropyridine-2-carbaldehyde NaH or K₂CO₃ DMF or THF 25–60 6–12 70–85 Requires anhydrous conditions
Nucleophilic Substitution 2-chloro-5-nitropyridine + tert-butyl cyanoacetate K₂CO₃ CH₂Cl₂ or DMF 25–50 6–12 60–75 Excess base and cyanoacetate needed
Catalytic Reduction (post-synthesis) Nitro compound + H₂ + Pd/C - Ethanol 50 2–4 >80 For conversion to amine derivatives

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.

Major Products Formed

    Oxidation: Formation of nitroso or other higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its role as an intermediate in synthesizing complex organic molecules highlights its importance in chemical research. Furthermore, it is being explored for its potential biological activities, including antimicrobial and anticancer properties, suggesting a promising role in medical applications.

Applications in Scientific Research

This compound is used in a variety of scientific fields, which include:

  • Chemistry As an intermediate in the synthesis of complex organic molecules.
  • Biology For its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine For potential use in drug development and pharmaceutical research.
  • Industry For the development of new materials and chemical processes.

Pharmaceutical Development

A derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide has been reported as Type II inhibitors which bind to TAK1 in the inactive DFG-out confirmation .

Chemical Properties and Reactions

Tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula and a molecular weight of approximately 263.25 g/mol. This compound features a tert-butyl group, a cyano group, and a nitropyridine moiety, which contribute to its unique chemical properties and potential biological activities. The presence of these functional groups allows for various chemical transformations and interactions with biological systems, making it a compound of interest in both synthetic chemistry and medicinal research.

Potential Mechanism of Action

Mechanism of Action

The mechanism of action of Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-pyridylacetate (CAS: 1658-42-0)

  • Molecular Formula: C₈H₉NO₂.
  • Key Differences: Lacks the nitro and cyano groups present in the target compound. Lower molecular weight (151.16 g/mol) and LogP (predicted to be lower than 2.46) may enhance aqueous solubility .

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • Molecular Formula : C₅H₅N₂O₃.
  • Key Differences: Contains a hydroxyimino group instead of the nitropyridinyl moiety. OxymaPure is widely used as a coupling additive in peptide synthesis due to its ability to suppress racemization and improve yields . Its smaller size and higher polarity (PSA ~100–110 Ų) make it more suitable for solution-phase reactions compared to the bulkier tert-butyl derivative .

tert-butyl [(5-acetyl-3-cyano-4-{2-nitrophenyl}-6-methyl-1,4-dihydro-2-pyridinyl)sulfanyl]acetate (CAS: 293320-00-0)

  • Molecular Formula : C₂₁H₂₃N₃O₅S.
  • Key Differences: Incorporates a sulfanyl group and an acetylated dihydropyridine ring. Higher molecular weight (429.49 g/mol) and LogP suggest reduced solubility compared to the target compound .

Physicochemical and Reactivity Comparisons

Property Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate Methyl 2-pyridylacetate OxymaPure tert-butyl sulfanyl-acetate derivative
Molecular Weight (g/mol) 263.25 151.16 153.11 429.49
LogP 2.46 ~1.5 (estimated) ~0.8 (estimated) ~3.5 (estimated)
PSA (Ų) 108.8 ~50 ~110 ~130
Key Functional Groups tert-butyl ester, cyano, nitropyridine methyl ester, pyridine cyano, hydroxyimino, ester sulfanyl, acetyl, nitrophenyl, dihydropyridine
Primary Applications Pharmaceutical intermediates Solvent, intermediate Peptide synthesis additive Heterocyclic synthesis

Key Observations :

  • The tert-butyl group in the target compound enhances steric protection , improving stability against hydrolysis compared to methyl or ethyl esters .
  • OxymaPure outperforms simpler esters in coupling reactions due to its dual functionality (cyano and hydroxyimino groups), which mitigate side reactions and improve purity .

Biological Activity

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a chemical compound with notable potential in medicinal chemistry. Its unique structure, which combines a tert-butyl group, a cyano group, and a nitropyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C₁₂H₁₃N₃O₄
  • Molecular Weight : 263.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a cyano group and a nitropyridine ring, which influences its reactivity and biological properties.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Nitration Reactions : The compound acts as a nitrating agent, potentially affecting cellular signaling pathways through the modification of proteins by nitration.
  • Bioreduction : The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that the compound has antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth, which may be attributed to its ability to disrupt bacterial cell function through nitration.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. It may target specific kinases involved in cell cycle regulation, similar to other pyridine derivatives that have demonstrated selective inhibition of cancer cell proliferation .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique aspects of this compound:

Compound Name Structure Features Unique Aspects
5-NitropyridineNitropyridine structureCommonly used in organic synthesis
Tert-butyl cyanoacetateCyano group without nitro substitutionSimpler structure; less biological activity
Methyl 4-nitrobenzoateNitro group on aromatic ringDifferent reactivity profile due to aromaticity

This table illustrates how this compound stands out due to its combination of functionalities that can influence both reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : A study focused on the compound's effects on cancer cell lines revealed that it could induce apoptosis in specific cancer types by modulating kinase activity involved in cell cycle regulation .
  • Mechanistic Insights : Research involving biochemical assays indicated that the compound might disrupt key signaling pathways in cancer cells, leading to reduced viability and increased apoptosis rates.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, and what methodological considerations are critical for reproducibility?

The compound is synthesized via a base-catalyzed Knoevenagel condensation between tert-butyl cyanoacetate and 5-nitropyridine-2-carbaldehyde. Key steps include:

  • Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as the base, dimethylformamide (DMF) or tetrahydrofuran (THF) as the solvent.
  • Conditions : Stirring at room temperature or mild heating (40–60°C) for 6–12 hours.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the yellow crystalline product.
    Reproducibility hinges on strict control of moisture (anhydrous conditions) and stoichiometric ratios of reagents .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular weight : 263.25 g/mol.
  • Physical form : Yellow crystalline powder.
  • Functional groups : Nitro (electron-withdrawing), cyano (polarizable), and tert-butyl ester (bulky, lipophilic).
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF; poorly soluble in water.
    These properties guide solvent selection for reactions, crystallization, and biological assays .

Q. In which research domains is this compound primarily utilized?

  • Organic synthesis : Intermediate for pharmaceuticals (e.g., nitro-to-amine reduction for bioactive derivatives).
  • Material science : Building block for nitroaromatic polymers or coordination complexes.
  • Biological studies : Screening for antimicrobial or anticancer activity via nitro group bioreduction .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use in a fume hood to avoid inhalation of dust/aerosols.
  • Storage : In a cool, dry place away from oxidizers and ignition sources.
  • Disposal : Follow hazardous waste regulations.
    Note: Full toxicological data are unavailable; treat as a potential irritant and handle with caution .

Advanced Research Questions

Q. How can reaction yields be optimized for the reduction of the nitro group in this compound?

  • Catalytic hydrogenation : Use 10% Pd/C under H₂ (1–3 atm) in ethanol at 50°C. Monitor by TLC or HPLC.
  • Chemoselective reduction : Employ SnCl₂/HCl to avoid ester hydrolysis.
  • Yield optimization : Pre-dry solvents, use degassed systems, and control H₂ flow rates. Comparative studies show Pd/C gives >80% conversion, while NaBH₄/CuCl₂ yields <50% .

Q. What advanced structural characterization methods are suitable for confirming its crystalline structure?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL (SHELX suite) for refinement.
    • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 291 K.
    • Refinement : Anisotropic displacement parameters for non-H atoms; R-factor < 0.05.
  • Complementary techniques : FT-IR (C≡N stretch: ~2200 cm⁻¹), NMR (¹³C for nitropyridine ring shifts) .

Q. How should researchers resolve contradictions in reported synthetic methods or spectral data?

  • Systematic validation : Replicate literature procedures with controlled variables (e.g., base strength, solvent polarity).
  • Analytical cross-check : Compare HPLC retention times, HRMS, and 2D NMR (HSQC, HMBC) with published data.
  • Case example : Discrepancies in nitro group vibrational frequencies may arise from polymorphism; SCXRD can clarify .

Q. What mechanistic hypotheses explain its potential biological activity, and how can they be tested?

  • Hypothesis : Nitro group bioreduction generates reactive nitrogen species (RNS), inducing oxidative stress in microbial/cancer cells.
  • Testing methods :
    • In vitro: ROS/RNS detection assays (e.g., DCFDA for H₂O₂).
    • Computational: Docking studies with nitroreductase enzymes or DNA intercalation models.
    • SAR: Compare activity against 4-nitro isomers (e.g., tert-butyl 2-cyano-2-(4-nitrophenyl)acetate) .

Q. How does the 5-nitro substitution on the pyridine ring influence reactivity compared to analogs?

  • Electronic effects : The 5-nitro group meta to the ester enhances electrophilicity at the pyridine C-2 position, facilitating nucleophilic attacks.
  • Comparative studies :
    • UV-Vis: 5-nitro derivatives show λmax ~320 nm (vs. 290 nm for 4-nitro).
    • Reactivity: Faster reduction rates (5-nitro) due to resonance stabilization of intermediates.
  • Experimental validation : Competitive kinetics using Hammett plots .

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